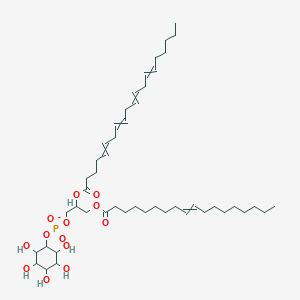
12-Ethoxynimbolinin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Ethoxynimbolinin C is an organic compound with the chemical structure this compound. It is a nimbolinin-type limonoid, which is a class of tetranortriterpenoids. These compounds are known for their diverse biological activities and are often isolated from plants belonging to the Meliaceae family .
Preparation Methods
12-Ethoxynimbolinin C can be prepared by extracting it from natural sources such as the fruits of Melia toosendan. The extraction process involves isolating nimbolinin-type limonoids and then chemically modifying them to obtain this compound . The specific synthetic routes and reaction conditions may vary depending on the purpose and conditions of the study .
Chemical Reactions Analysis
12-Ethoxynimbolinin C undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
12-Ethoxynimbolinin C has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of nimbolinin-type limonoids and their derivatives.
Medicine: Due to its biological activities, it is being studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 12-Ethoxynimbolinin C involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various cellular processes, including apoptosis (programmed cell death) and cell cycle regulation. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins and enzymes involved in these processes .
Comparison with Similar Compounds
12-Ethoxynimbolinin C is unique among nimbolinin-type limonoids due to its specific chemical structure and biological activities. Similar compounds include:
- Nimbolinin B
- Meliatoosenin L
- 14,15-Deoxy-11-oxohavanensin 3,12-diacetate
- 12α-Hydroxymeliatoosenin
- Toosendansin A
- Toosendansin C
Properties
Molecular Formula |
C47H80O13P- |
|---|---|
Molecular Weight |
884.1 g/mol |
IUPAC Name |
(2-icosa-5,8,11,14-tetraenoyloxy-3-octadec-9-enoyloxypropyl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |
InChI |
InChI=1S/C47H81O13P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)59-39(38-58-61(55,56)60-47-45(53)43(51)42(50)44(52)46(47)54)37-57-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21-22,24,28,30,39,42-47,50-54H,3-10,12,14-16,20,23,25-27,29,31-38H2,1-2H3,(H,55,56)/p-1 |
InChI Key |
SHIZRFSRTKXRQL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



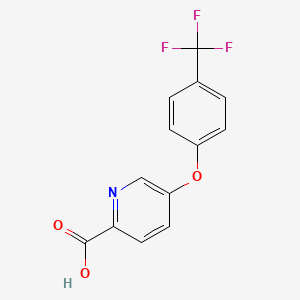
![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)
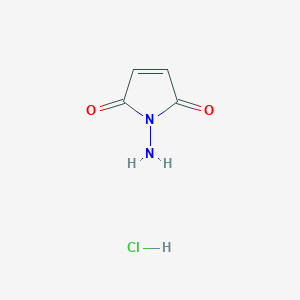
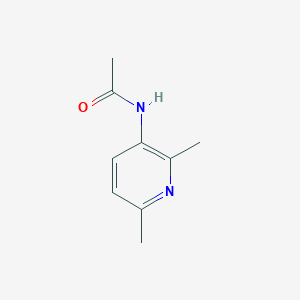
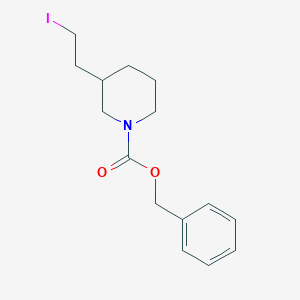
![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)
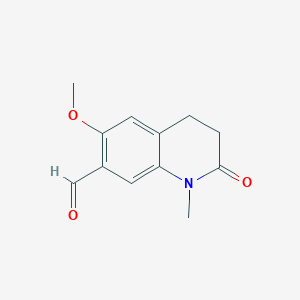
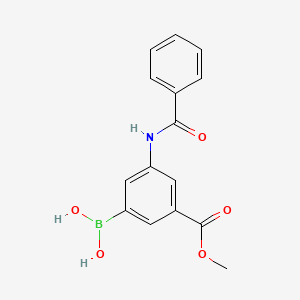
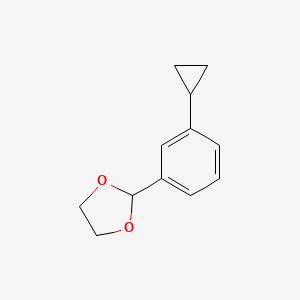
![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)



